4,4-dimethyl-N-propylcyclohexan-1-amine
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Overview
Description
4,4-Dimethyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . It is a cyclohexane derivative characterized by the presence of a dimethyl group at the 4th position and a propylamine group at the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with a suitable alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step introduces the dimethyl groups at the 4th position. The resulting intermediate is then subjected to reductive amination using propylamine and a reducing agent like sodium cyanoborohydride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-N-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like sodium azide or sodium cyanide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated amines.
Scientific Research Applications
4,4-Dimethyl-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may bind to amine receptors in biological systems, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Cyclohexanamine: A simpler analog without the dimethyl and propyl groups.
4-Methylcyclohexanamine: Contains a single methyl group instead of two.
N-Propylcyclohexanamine: Lacks the dimethyl substitution at the 4th position.
Uniqueness: 4,4-Dimethyl-N-propylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4,4-dimethyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-9-12-10-5-7-11(2,3)8-6-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
HHQGYPCFZBFUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC(CC1)(C)C |
Origin of Product |
United States |
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